molecular formula C21H32O2 B3034386 11-Hydroxy-12-methoxyabietatriene CAS No. 16755-54-7

11-Hydroxy-12-methoxyabietatriene

Cat. No.: B3034386
CAS No.: 16755-54-7
M. Wt: 316.5 g/mol
InChI Key: NCQBQRRNDYBXHO-KKSFZXQISA-N
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Description

11-Hydroxy-12-methoxyabietatriene is a diterpenoid compound isolated from the needles of conifers. It has the molecular formula C21H32O2 and a molecular weight of 316.5 g/mol. This compound is part of the abietane diterpenoids family, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

This compound is a type of diterpenoid , a class of compounds known for their diverse biological activities

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 11-Hydroxy-12-methoxyabietatriene is currently lacking . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-12-methoxyabietatriene typically involves the use of diterpenoid precursors. One common method is the isolation from the hairy root cultures of Salvia species . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, particularly from the herbs of Salvia candidissima . The process includes the cultivation of these plants, followed by extraction and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxy-12-methoxyabietatriene undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in different chemical processes .

Scientific Research Applications

11-Hydroxy-12-methoxyabietatriene has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.

    Biology: Studied for its role in plant defense mechanisms and its potential insecticidal properties.

    Medicine: Investigated for its cytotoxic effects on mammalian and insect cell lines, showing potential as an antitumor agent.

    Industry: Utilized in the production of bioactive compounds and as a natural product in various industrial applications.

Comparison with Similar Compounds

11-Hydroxy-12-methoxyabietatriene is unique among diterpenoids due to its specific hydroxyl and methoxy functional groups. Similar compounds include:

  • 11-Hydroxy-sugiol (CAS#88664-08-8)
  • Salvinolone (CAS#120278-22-0)
  • 14-Deoxycoleon U (CAS#88664-09-9)
  • Carnosol (CAS#5957-80-2)
  • Rosmanol (CAS#80225-53-2)

These compounds share structural similarities but differ in their functional groups and biological activities .

Properties

IUPAC Name

(4bS,8aS)-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(2)15-12-14-8-9-16-20(3,4)10-7-11-21(16,5)17(14)18(22)19(15)23-6/h12-13,16,22H,7-11H2,1-6H3/t16-,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQBQRRNDYBXHO-KKSFZXQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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